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molecular formula C6H4BrClN2O2 B1278879 2-Bromo-4-chloro-6-nitroaniline CAS No. 827-25-8

2-Bromo-4-chloro-6-nitroaniline

Cat. No. B1278879
M. Wt: 251.46 g/mol
InChI Key: NPCIWMOFULRTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071995

Procedure details

In glacial acetic acid, 51.8 g (300 mmoles) of 4-chloro-2-nitroaniline was reacted with 57.5 g (360 mmoles) of bromine to give 61.6 g (243 mmoles) of 6-bromo-4-chloro-2-nitroaniline.
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:7]1[C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=[C:2]([Cl:1])[CH:8]=1

Inputs

Step One
Name
Quantity
51.8 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
57.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1N)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 243 mmol
AMOUNT: MASS 61.6 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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